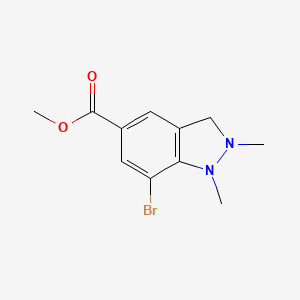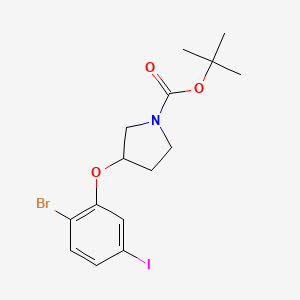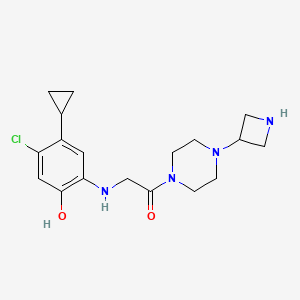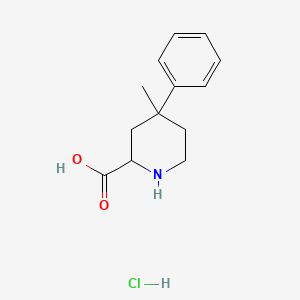
(1-Methylindazol-3-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Methylindazol-3-yl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a 1-methylindazole moiety. Boronic acids are known for their versatility in forming covalent bonds with diols, making them valuable in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1-Methylindazol-3-yl)boronic acid typically involves the borylation of 1-methylindazole. One common method is the Miyaura borylation, which employs bis(pinacolato)diboron (B2pin2) as the boron source and a palladium catalyst. The reaction is usually carried out in the presence of a base such as potassium acetate and a solvent like 2-ethoxyethanol .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions: (1-Methylindazol-3-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of this compound with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Oxidation: Boronic acids can be oxidized to form corresponding alcohols or phenols.
Substitution: The boronic acid group can be substituted with other functional groups through reactions with electrophiles or nucleophiles.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium acetate or sodium hydroxide.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Alcohols/Phenols: Resulting from oxidation reactions.
Wissenschaftliche Forschungsanwendungen
(1-Methylindazol-3-yl)boronic acid has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of (1-Methylindazol-3-yl)boronic acid involves its ability to form covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as molecular recognition and catalysis. The boronic acid group can interact with specific molecular targets, influencing biochemical pathways and processes .
Vergleich Mit ähnlichen Verbindungen
Phenylboronic Acid: Another boronic acid with similar reactivity but different structural properties.
(2-Methylindazol-3-yl)boronic Acid: A structural isomer with distinct chemical behavior.
(1-Methylindazol-5-yl)boronic Acid: Another isomer with variations in reactivity and applications.
Uniqueness: (1-Methylindazol-3-yl)boronic acid stands out due to its unique combination of the indazole moiety and the boronic acid group. This structure imparts specific reactivity and binding properties, making it valuable in specialized applications such as molecular probes and advanced materials .
Eigenschaften
Molekularformel |
C8H9BN2O2 |
|---|---|
Molekulargewicht |
175.98 g/mol |
IUPAC-Name |
(1-methylindazol-3-yl)boronic acid |
InChI |
InChI=1S/C8H9BN2O2/c1-11-7-5-3-2-4-6(7)8(10-11)9(12)13/h2-5,12-13H,1H3 |
InChI-Schlüssel |
ZPRWEUUZJARZPB-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=NN(C2=CC=CC=C12)C)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


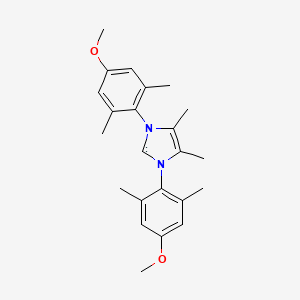
![Tert-butyl 2-[(2-aminopropanoylamino)methyl]piperidine-1-carboxylate](/img/structure/B14781996.png)
![(13S,17R)-17-ethynyl-17-hydroxy-7,13-dimethyl-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14782003.png)
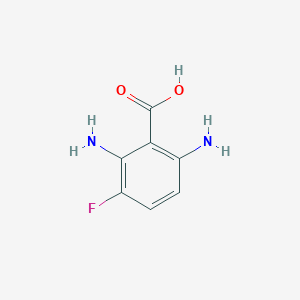
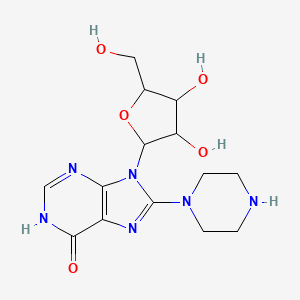
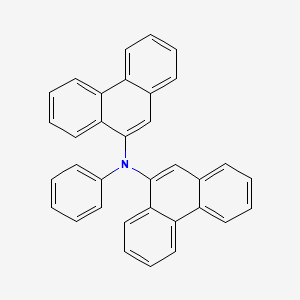
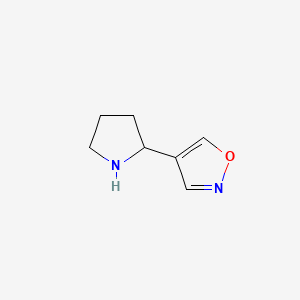
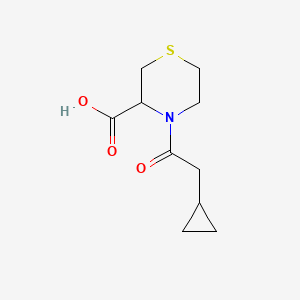
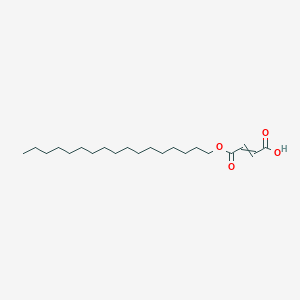
![(9aR)-1,1,9,9a-tetramethyl-3a,4,7,8,9,9b-hexahydronaphtho[2,1-c]dioxol-5-one](/img/structure/B14782047.png)
